- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,

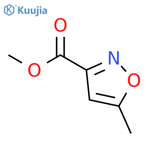

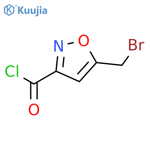

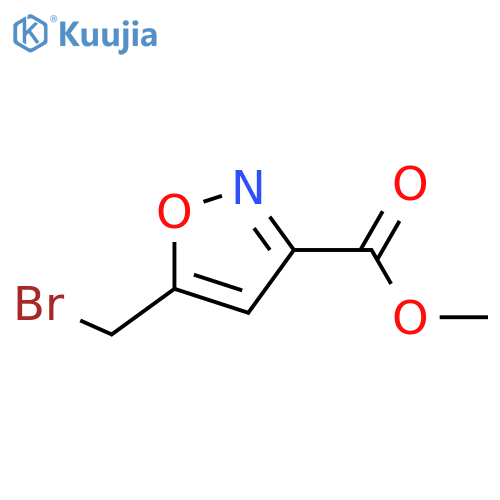

Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure

Nom du produit:Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Numéro CAS:95312-27-9

Le MF:C6H6BrNO3

Mégawatts:220.02074098587

MDL:MFCD11975679

CID:837909

PubChem ID:13371027

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester

- methyl 5-(bromomethyl)isoxazole-3-carboxylate

- Methyl 5-bromomethylisoxazole-3-carboxylate

- 95312-27-9

- DB-320015

- AKOS026726768

- CS-W000435

- VDA31227

- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE

- EN300-54804

- SCHEMBL5243287

- Methyl 5-(bromomethyl)isoxazole-3-carboxylate

-

- MDL: MFCD11975679

- Piscine à noyau: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3

- La clé Inchi: ARDHGTWSZBQZMX-UHFFFAOYSA-N

- Sourire: O=C(C1C=C(CBr)ON=1)OC

Propriétés calculées

- Qualité précise: 218.95311g/mol

- Masse isotopique unique: 218.95311g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 3

- Complexité: 153

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.1

- Surface topologique des pôles: 52.3Ų

Propriétés expérimentales

- Dense: 1.9±0.1 g/cm3

- Point d'ébullition: 364.7±45.0 °C at 760 mmHg

- Point d'éclair: 174.3±28.7 °C

- Pression de vapeur: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | M297018-100mg |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate |

95312-27-9 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Chemenu | CM424076-1g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 1g |

$769 | 2024-07-18 | |

| Enamine | EN300-54804-1.0g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 1.0g |

$771.0 | 2023-02-10 | |

| Chemenu | CM424076-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 250mg |

$286 | 2024-07-18 | |

| Enamine | EN300-54804-0.5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 0.5g |

$602.0 | 2023-02-10 | |

| 1PlusChem | 1P019XVC-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$210.00 | 2024-04-19 | |

| Aaron | AR019Y3O-100mg |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 100mg |

$145.00 | 2025-02-08 | |

| A2B Chem LLC | AV42616-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$192.00 | 2024-07-18 | |

| 1PlusChem | 1P019XVC-5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 5g |

$1864.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 98% | 5g |

¥13566.00 | 2024-04-24 |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Référence

- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C

Référence

- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Synthesis of garugamblin-1, Tetrahedron, 1993, 49(22), 4893-900

Méthode de production 6

Conditions de réaction

Référence

- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux

Référence

- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated

Référence

- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3, Pest Management Science, 2007, 63(10), 974-1001

Méthode de production 9

Conditions de réaction

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled

Référence

- Compounds for enzyme inhibition, United States, , ,

Méthode de production 10

Conditions de réaction

Référence

- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Littérature connexe

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) Produits connexes

- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)

- 22667-21-6(methyl 5-formylisoxazole-3-carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Pureté:99%/99%/99%

Quantité:250mg/1g/5g

Prix ($):236/634/2221